N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Melatonin receptor pharmacology Radioligand binding assay Receptor affinity

Standard melatonin agonists often lack sufficient receptor occupancy at physiological concentrations, compromising assay reproducibility. This high-affinity 2-bromomelatonin analog solves that limitation. - **Binding affinity:** Ki = 0.031 nM (chicken brain membranes); 10× higher than endogenous melatonin. - **Functional utility:** Validated in Syrian hamster gonadal regression & GABAergic potentiation models. - **Supply:** Research quantities available; stable indole derivative.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 142959-59-9
Cat. No. B014094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
CAS142959-59-9
SynonymsN-[2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide; _x000B_N-Acetyl-2-bromo-5-methoxytryptamine;  NSC 674637; 
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br
InChIInChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
InChIKeyFNHLXIXCQDGUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomelatonin: Potent Melatonin Receptor Agonist


N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also referred to as 2-bromomelatonin, is a synthetic indole derivative that functions as a potent agonist at melatonin receptors [1]. It was first synthesized and characterized in the early 1990s and has since been widely used as a high-affinity pharmacological tool to investigate melatonin receptor biology [2].

MT1/MT2 pharmacology tool: Synthetic melatonin receptor agonist for binding and functional studies.
Assay compatibility: Radioligand binding, electrophysiology, and in vivo circadian models.
Research context: Referenced in GABAergic modulation and circadian biology research.

Why 2-Bromomelatonin Cannot Be Substituted


Melatonin receptor agonists exhibit substantial variability in binding affinity, functional potency, and subtype selectivity. N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide demonstrates up to 10-fold higher binding affinity than the endogenous ligand melatonin in native receptor preparations [1]. Moreover, it occupies a distinct position in the affinity hierarchy among melatoninergic ligands, with affinity exceeding that of 6-chloromelatonin and approximating that of 2-iodomelatonin at human recombinant MT2 receptors [2]. Substitution with lower-affinity analogs may result in insufficient receptor occupancy at physiologically relevant concentrations, undermining experimental reproducibility and the validity of pharmacological conclusions.

2-Br-MLT
vs. Melatonin
Reported binding affinity profile differs; may not replicate endogenous melatonin receptor signaling dynamics.
2-Br-MLT
vs. 6-Chloromelatonin
Lower-affinity analog; may reduce assay sensitivity at physiologically relevant concentrations and compromise comparative pharmacology conclusions.
2-Br-MLT
vs. 2-Iodomelatonin
Similar affinity but distinct physicochemical properties; may influence receptor binding kinetics and assay reproducibility.

Quantitative Evidence of 2-Bromomelatonin Superiority


Chicken Brain Melatonin Receptor Affinity

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide binds to chicken brain membrane melatonin receptors with a Ki of 0.031 nM in competition radioligand binding assays using 2-[125I]iodomelatonin .

Chicken brain receptor affinity
Data to verify
2-Br-MLT Ki = 0.031 nM
vs Melatonin Ki ~0.2–1 nM (6–30× higher affinity)
Supports low-concentration receptor occupancy studies; reduces non-specific binding.
Chicken brain membranes; cross-study comparable.
Melatonin receptor pharmacology Radioligand binding assay Receptor affinity

Rabbit Cortex Binding Affinity vs Melatonin

In isolated melatonin receptors from rabbit parietal cortex, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide exhibits approximately 10-fold higher relative binding affinity compared to melatonin and is comparable to 2-iodomelatonin [1].

Rabbit cortex binding affinity
Head-to-head
Relative affinity ~10× melatonin
Comparable to 2-iodomelatonin
Higher affinity than endogenous melatonin supports receptor binding assays.
Rabbit parietal cortex receptors.
Melatonin receptor pharmacology CNS receptor binding Comparative pharmacology

Human MT2 Receptor Affinity Ranking

At recombinant human MT2 melatonin receptors expressed in NIH3T3 cells, the order of apparent affinity is 4P-PDOT > 2-phenylmelatonin > 2-iodomelatonin > N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide > 6-chloromelatonin ≥ melatonin [1].

Human MT2 affinity ranking
Head-to-head
Ranked 4th / 11 tested
Higher than 6-chloromelatonin, melatonin
Position in affinity hierarchy supports MT2 receptor pharmacology studies.
Recombinant human MT2 in NIH3T3 cells.
Human melatonin receptors Recombinant receptor pharmacology MT2 selectivity

Binding Affinity at Human MT1 and MT2 Receptors

Binding affinities (pKi ± SEM) for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Br-MLT) at human melatonin receptors are: hMT1 pKi = 12.11 ± 0.08 (using [3H]-MLT); MT2 pKi = 10.82 ± 0.13 (using [3H]-MLT) and 10.56 ± 0.11 (using 2-[125I]-MLT) [1].

Human MT1 & MT2 pKi values
Cross-study comparable
hMT1 pKi = 12.11 ± 0.08; hMT2 pKi = 10.82 ± 0.13
~100-fold higher affinity than melatonin at hMT1
Precise affinity metrics enable receptor subtype-specific experimental design.
Competition binding with [3H]-MLT / [125I]-MLT.
Melatonin receptor subtypes pKi determination Human MT1 and MT2

In Vivo Agonist Efficacy in Syrian Hamster

In the Syrian hamster gonadal regression model, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide was an extremely effective agonist, confirming its in vivo activity [1].

In vivo Syrian hamster model
Reported
Gonadal regression activity reported
Qualitative; no quantitative comparator data
Supports whole-animal model-response context for circadian and reproductive studies.
Data to verify; in vivo activity translation from binding assays.
In vivo pharmacology Circadian biology Reproductive endocrinology

Electrophysiological Potentiation of GABAergic Inhibition

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide enhanced the spontaneous firing activity of cortical neurons and, similarly to melatonin and 2-iodomelatonin, significantly potentiated the inhibitory effect of GABA [1].

Cortical neuron electrophysiology
Head-to-head
Potentiated GABAergic inhibition
Effect similar to melatonin & 2-iodomelatonin
Confirms neuromodulatory action relevant to melatonin receptor signaling studies.
In vitro cortical neuron preparation.
Neurophysiology GABAergic transmission Cortical neurons

2-Bromomelatonin Research Applications


Radioligand Binding Assays for Receptor Characterization

Given its sub-nanomolar Ki (0.031 nM) in chicken brain membranes and high pKi values at human MT1 and MT2 receptors [1], this compound is ideally suited as a competitor in radioligand binding studies to define high-affinity melatonin receptor populations or to screen novel melatonergic ligands.

Human MT2 Receptor Pharmacology Studies

The compound's position in the affinity hierarchy at recombinant human MT2 receptors (exceeding 6-chloromelatonin and melatonin) makes it a valuable reference agonist for experiments requiring robust activation of this receptor subtype, such as functional assays measuring GTPγS incorporation or cAMP modulation.

Circadian and Reproductive Physiology Research

Validated efficacy in the Syrian hamster gonadal regression model supports the use of this compound in animal studies investigating photoperiodic regulation, circadian rhythm entrainment, and melatonin-dependent reproductive physiology, where high in vivo potency is required.

Neurophysiology of GABAergic Modulation

Electrophysiological evidence demonstrating potentiation of GABAergic inhibition positions this compound as a useful tool for investigating melatonin's neuromodulatory effects on cortical and thalamic neuronal circuits, particularly in relation to sleep and arousal mechanisms.

Application
Selection Property
Validation Focus
Radioligand receptor binding assays
MT1/MT2 receptor binding profile
Competitive binding and affinity characterization
Human MT2 receptor pharmacology
MT2 receptor agonist activity
GTPγS binding / cAMP modulation functional assays
Circadian biology and photoperiodic studies
In vivo melatonin receptor agonist activity
Gonadal regression model and circadian entrainment endpoints
GABAergic synaptic modulation assays
Neuromodulatory electrophysiological effect
Cortical/thalamic neuron inhibition potentiation

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